(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS No.: 1478052-88-8
Cat. No.: VC3065936
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1478052-88-8 |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-8(11)3-5-13/h6,8H,2-5,11H2,1H3 |
| Standard InChI Key | AOVWDZHLSIOPAQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C(=O)N2CCC(CC2)N |
| Canonical SMILES | CC1=NC(=CS1)C(=O)N2CCC(CC2)N |
Introduction
(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone, with the CAS number 1478052-88-8, is a synthetic organic compound that has garnered attention in chemical research. This compound combines a piperidine ring with a thiazole ring through a carbonyl linkage, making it a unique structure for potential applications in pharmaceuticals or materials science.
Synthesis and Preparation
While specific synthesis methods for (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone are not detailed in the available literature, compounds with similar structures often involve reactions between amines and carbonyl compounds. For instance, amines can react with acid chlorides or anhydrides to form amides, which could be a pathway for synthesizing this compound.
Comparison with Similar Compounds
Other compounds with piperidine or thiazole rings have shown promise in various therapeutic areas. For example, (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone has a molecular weight of 210.30 g/mol and is structurally similar but lacks the methyl group on the thiazole ring . This highlights the importance of structural modifications in affecting chemical and biological properties.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone | CHNOS | 225.31 g/mol |
| (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | CHNOS | 210.30 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume